3-Bromo-2-methyl-6-nitrobenzoic acid

Description

Structural Features and Reactivity Context within Substituted Benzoic Acids

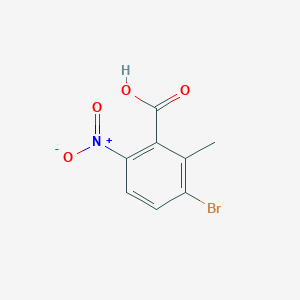

The chemical identity of 3-Bromo-2-methyl-6-nitrobenzoic acid is defined by a benzene (B151609) ring systematically functionalized with four different substituents: a carboxyl group, a methyl group, a bromine atom, and a nitro group. The specific arrangement is a carboxylic acid at position 1, a methyl group at position 2, a bromine atom at position 3, and a nitro group at position 6. This precise substitution pattern dictates its chemical properties and reactivity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1498300-48-3 sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₆BrNO₄ chem-space.com |

| Molecular Weight | 260.04 g/mol sigmaaldrich.com |

The reactivity of this compound is a product of the interplay between its functional groups. The carboxylic acid and the nitro group are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution. The bromine atom also acts as a deactivating group through its inductive effect. Conversely, the methyl group is an electron-donating group, which activates the ring.

The acidity of the carboxyl group is enhanced by the presence of the electron-withdrawing nitro and bromo substituents. Furthermore, the presence of substituents in the ortho positions (2-methyl and 6-nitro) relative to the carboxylic acid can cause steric hindrance. This forces the carboxyl group out of the plane of the aromatic ring, which can further increase its acidity by disrupting resonance stabilization of the neutral acid form.

Academic Significance as a Versatile Synthetic Intermediate

The primary academic and industrial significance of this compound lies in its role as a versatile synthetic intermediate. Its multiple functional groups provide various reaction handles for constructing more complex molecular architectures.

A prominent example of its application is found in medicinal chemistry research, specifically in the development of novel antimalarial agents. acs.orgresearchgate.net In a study published in the Journal of Medicinal Chemistry, this compound was utilized as a key starting material for the multi-step synthesis of quinazolinone-2-carboxamide derivatives. acs.orgresearchgate.net These resulting compounds were investigated for their potential as orally efficacious drugs against malaria. researchgate.net The use of this specific benzoic acid derivative underscores its value in creating structurally diverse molecules for screening in drug discovery programs, providing a foundational scaffold for building compounds with potential therapeutic activity. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZSISYCYAUVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 3 Bromo 2 Methyl 6 Nitrobenzoic Acid

Multi-Step Synthetic Strategies and Precursor Derivatization

The construction of the 3-Bromo-2-methyl-6-nitrobenzoic acid molecule is achieved through a series of well-defined steps involving the introduction and modification of functional groups on an aromatic ring.

Regioselective Introduction of Bromo and Nitro Functional Groups

The order in which the bromo and nitro groups are introduced is critical to achieving the desired substitution pattern. The directing effects of the substituents already present on the benzene (B151609) ring dictate the position of incoming groups. libretexts.orgpressbooks.pub

Directing Effects: A methyl group (-CH3) is an ortho-, para-director and an activating group. A carboxyl group (-COOH) and a nitro group (-NO2) are meta-directors and are strongly deactivating. A bromine atom (-Br) is an ortho-, para-director but is slightly deactivating. quora.com The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of the electrophilic aromatic substitution reactions. khanacademy.org

A plausible synthetic strategy involves starting with a molecule that can direct the incoming substituents to the desired positions. For instance, starting with a compound where a methyl group and another directing group are already in place can facilitate the regioselective introduction of the bromo and nitro groups.

Carboxylic Acid Formation and Modification Pathways

The carboxylic acid group is a key feature of the target molecule. A common and effective method for introducing a carboxylic acid group onto a benzene ring is through the oxidation of an alkyl group, such as a methyl group. quora.com

Oxidation of a Methyl Group: Strong oxidizing agents can convert a methyl group on a benzene ring to a carboxylic acid. However, the timing of this oxidation step is crucial. Performing the oxidation too early can introduce a strongly deactivating meta-directing group, which would hinder subsequent electrophilic aromatic substitution reactions like nitration and bromination. quora.comlibretexts.org Therefore, the oxidation of the methyl group is often one of the final steps in the synthetic sequence.

Alternatively, the carboxylic acid functionality can be derived from a nitrile group. For example, a nitrile can be reduced to an imine, which is then hydrolyzed to form an aldehyde. ncert.nic.in The aldehyde can then be oxidized to a carboxylic acid.

Exploration of Various Starting Materials for Targeted Synthesis

The choice of starting material is fundamental to a successful synthesis. Several potential starting materials can be considered, each with its own synthetic advantages and challenges.

From 2-Methyl-3-nitrobenzoic Acid: One potential route starts with 2-methyl-3-nitrobenzoic acid. google.comgoogle.com Bromination of this precursor would be the next logical step. The directing effects of the existing methyl and nitro groups would need to be carefully considered to achieve bromination at the desired position.

From 3-Nitro-o-xylene: Another approach involves the oxidation of 3-nitro-o-xylene. google.compatsnap.com This process can yield a mixture of isomers, including 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. google.compatsnap.com The separation of these isomers would be a necessary subsequent step.

From m-Toluic Acid: Synthesis can also begin with m-toluic acid, which is then nitrated. google.com This would be followed by bromination to introduce the bromine atom at the correct position.

A summary of potential starting materials and key transformations is presented in the table below.

| Starting Material | Key Transformation Steps | Reference(s) |

| 2-Methyl-3-nitrobenzoic acid | Bromination | google.comgoogle.com |

| 3-Nitro-o-xylene | Oxidation | google.compatsnap.com |

| m-Toluic acid | Nitration, followed by bromination | google.com |

Optimization of Reaction Conditions and Catalyst Systems

Fine-tuning reaction conditions and selecting appropriate catalyst systems are essential for maximizing yield and purity while minimizing side reactions.

Control of Selectivity (Ortho-, Meta-, Para- effects)

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already on the ring. khanacademy.org

Activating vs. Deactivating Groups: Activating groups, like the methyl group, direct incoming electrophiles to the ortho and para positions. libretexts.org Deactivating groups, such as the nitro and carboxyl groups, direct incoming electrophiles to the meta position. quora.comlibretexts.org When both activating and deactivating groups are present, the activating group's directing effect generally dominates. libretexts.org

Steric Hindrance: The size of the substituents can also influence the position of attack. A bulky substituent may hinder the approach of an electrophile to the adjacent ortho position, favoring substitution at the less sterically hindered para position. khanacademy.org

Careful consideration of these directing effects is paramount in designing a synthetic route that yields the desired isomer. For example, in a molecule containing both a methyl and a nitro group, the activating methyl group will primarily direct the position of a subsequent bromination. libretexts.org

Efficiency Enhancements in Process Chemistry

In a manufacturing context, optimizing the efficiency of each synthetic step is crucial. This involves maximizing the yield of the desired product while minimizing waste and cost.

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and selectivity. For bromination, common catalysts include iron tribromide (FeBr3). libretexts.org For nitration, a mixture of concentrated nitric acid and sulfuric acid is typically used. libretexts.org

Reaction Conditions: Temperature, reaction time, and solvent all play a role in the outcome of a reaction. For instance, some bromination reactions are carried out at low temperatures to improve selectivity. nih.gov The use of environmentally friendly solvents is also a growing consideration in process chemistry. nih.gov

Principles of Green Chemistry in Synthesis Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netrroij.com These principles encourage the design of products and processes that minimize the use and generation of hazardous substances. rroij.comwjpmr.com The application of these principles to the synthesis of substituted benzoic acids involves a critical evaluation of feedstocks, reagents, solvents, and energy usage to enhance sustainability. brazilianjournals.com.br

In a potential synthesis of this compound, which may proceed via the bromination and nitration of a toluene (B28343) derivative followed by oxidation, several green chemistry strategies can be implemented. The core tenets of green chemistry, from waste prevention to designing for energy efficiency, provide a framework for creating more environmentally benign synthetic methodologies. researchgate.netwjpmr.com

Key applications of green chemistry principles in a hypothetical synthesis are outlined below:

Waste Prevention and Atom Economy : Traditional multi-step syntheses for polysubstituted aromatic compounds often generate significant waste. The principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key metric. rroij.com For instance, oxidation of the methyl group using stoichiometric reagents like potassium permanganate (B83412) (KMnO₄) has a very low atom economy. In contrast, catalytic oxidation using molecular oxygen or hydrogen peroxide offers a much greener alternative with water as the only byproduct. mdpi.com

Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. wjpmr.com In the bromination step, a Lewis acid like ferric bromide (FeBr₃) is used catalytically. wordpress.com For the oxidation step, developing a robust catalyst that can operate under mild conditions is a key goal. Selenium-containing catalysts have shown promise for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide, a green oxidant. mdpi.com

Designing Safer Chemicals and Solvents : This principle focuses on minimizing toxicity while maintaining efficacy. The synthesis of this compound could involve hazardous reagents such as concentrated nitric and sulfuric acids for nitration and liquid bromine. cerritos.edu Green approaches explore alternatives like using N-bromosuccinimide (NBS) for bromination, which can be safer to handle than Br₂. researchgate.net Furthermore, replacing hazardous organic solvents like dichloromethane (B109758) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions is a primary objective. researchgate.netresearchgate.net

Energy Efficiency : Synthetic steps should be designed for ambient temperature and pressure whenever possible. wjpmr.com Many traditional aromatic substitution reactions require heating for extended periods. The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption. mdpi.com

The following table summarizes the application of green chemistry principles to the key transformations required to synthesize this compound.

| Synthetic Step (Hypothetical) | Traditional Method | Green Chemistry Alternative | Relevant Principle(s) |

|---|---|---|---|

| Aromatic Nitration | Conc. HNO₃/H₂SO₄ | Solid acid catalysts; milder nitrating agents. | Safer Reagents, Catalysis |

| Aromatic Bromination | Br₂ with FeBr₃ catalyst in chlorinated solvents. wordpress.com | N-bromosuccinimide (NBS); Bromination 'on water'. researchgate.net | Safer Reagents & Solvents |

| Oxidation of Methyl Group | Stoichiometric strong oxidants (e.g., KMnO₄, K₂Cr₂O₇). ncert.nic.in | Catalytic oxidation with O₂ or H₂O₂ over a metal catalyst. mdpi.com | Atom Economy, Catalysis, Waste Prevention |

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the reaction mechanisms for the key bond-forming steps is fundamental to optimizing the synthesis of this compound. The primary reactions involved are electrophilic aromatic substitutions (nitration and bromination) and the side-chain oxidation of the methyl group. The regiochemical outcome of these substitutions is dictated by the electronic effects of the substituents already present on the aromatic ring. pressbooks.pub

Mechanism of Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the substituted toluene ring is a classic example of electrophilic aromatic substitution. gmu.edu In a potential precursor like 2-methyl-6-nitrotoluene, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. Both groups direct an incoming electrophile to the C3 and C5 positions, making bromination at C3 highly favorable. The mechanism proceeds in three distinct steps: wordpress.comgmu.edu

Formation of the Electrophile : A Lewis acid catalyst, such as ferric bromide (FeBr₃), polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as a Br⁺ source complexed with the catalyst. wordpress.com

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich π-system of the aromatic ring attacks the electrophilic bromine. gmu.edu This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is crucial; the activating methyl group helps to delocalize the positive charge, lowering the activation energy for the reaction, whereas the deactivating nitro group destabilizes it.

Deprotonation to Restore Aromaticity : A weak base, typically the [FeBr₄]⁻ complex, abstracts a proton from the carbon atom bearing the new bromine atom. gmu.edu This step restores the stable aromatic system and regenerates the Lewis acid catalyst.

Mechanism of Electrophilic Aromatic Nitration

Nitration is another critical electrophilic aromatic substitution reaction, essential for introducing the nitro group. cerritos.edu The mechanism is analogous to bromination and involves the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Formation of the Nitronium Ion : Concentrated nitric acid reacts with a stronger acid, typically concentrated sulfuric acid, to generate the nitronium ion. cerritos.edu Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic NO₂⁺ ion.

Nucleophilic Attack : The aromatic ring attacks the nitronium ion, forming a resonance-stabilized arenium ion intermediate. The position of attack is determined by the directing effects of the existing substituents on the ring. cerritos.edu

Deprotonation : A base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon where nitration occurred, restoring the aromaticity of the ring. cerritos.edu

Mechanism of Methyl Group Oxidation

The final key transformation is the oxidation of the benzylic methyl group to a carboxylic acid. This reaction can be performed with various oxidizing agents, with the mechanism varying accordingly. Using a strong oxidant like potassium permanganate (KMnO₄) in alkaline conditions is a classic method. quora.com The reaction is thought to proceed via a radical mechanism at the benzylic position, which is activated by the adjacent aromatic ring. The initial attack abstracts a hydrogen atom to form a benzyl (B1604629) radical, which is then further oxidized. The reaction progresses through intermediate stages, likely involving mandelate-type species, before culminating in the formation of the benzoate (B1203000) salt, which is then acidified to yield the final carboxylic acid.

The following table provides a summary of the key mechanistic features for these bond-forming reactions.

| Reaction | Key Electrophile/Attacking Species | Intermediate | Key Mechanistic Feature |

|---|---|---|---|

| Aromatic Bromination | Br⁺ (as Br₂-FeBr₃ complex) wordpress.com | Arenium ion (σ-complex) gmu.edu | Resonance stabilization of carbocation by substituents. |

| Aromatic Nitration | Nitronium ion (NO₂⁺) cerritos.edu | Arenium ion (σ-complex) cerritos.edu | Generation of a strong electrophile in a superacid medium. |

| Side-Chain Oxidation (with KMnO₄) | MnO₄⁻ | Benzyl radical / Manganate ester | Attack at the activated benzylic position. |

Transformational Chemistry and Derivatization of 3 Bromo 2 Methyl 6 Nitrobenzoic Acid

Chemical Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of activated intermediates that facilitate the construction of new carbon-heteroatom bonds.

The conversion of the carboxylic acid moiety of 3-Bromo-2-methyl-6-nitrobenzoic acid into esters or anhydrides is a common strategy to enhance its reactivity or modify its physical properties.

Esterification: The most direct method for ester synthesis is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. study.commasterorganicchemistry.com This equilibrium-driven process typically employs an excess of the alcohol, which often serves as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) to drive the reaction toward the ester product. truman.edugoogle.com The removal of water as it is formed, for instance, using a Dean-Stark apparatus, can also be used to achieve high yields. masterorganicchemistry.com The methyl ester of the parent compound, 3-Bromo-2-methyl-6-nitro-benzoic acid methyl ester, is a known derivative, confirming the viability of this transformation. nih.gov

Anhydride Formation: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid. This is often achieved by dehydration using a strong dehydrating agent or by reacting the carboxylic acid with an acid chloride. For instance, the related compound 2-methyl-3-nitrobenzoic acid has been shown to form 2-methyl-3-nitrobenzoic anhydride when refluxed with thionyl chloride (SOCl₂). nih.gov This anhydride serves as an activated form of the carboxylic acid, readily reacting with nucleophiles. A similar transformation is expected for this compound. Anhydrides of related compounds, such as 2-methyl-6-nitrobenzoic anhydride, have been utilized as effective activating agents in condensation reactions. nih.gov

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol (B129727), Ethanol) + Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Ester |

| Anhydride Formation | Thionyl Chloride (SOCl₂) | Reflux | Symmetrical Anhydride |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Inert solvent, often with catalytic DMF | Acid Chloride |

The formation of an amide bond between the carboxylic acid of this compound and an amine requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group. luxembourg-bio.com This is typically accomplished using a variety of "coupling reagents" developed for peptide synthesis. researchgate.net

These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions. peptide.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activating agents.

Notably, the anhydride of the related 2-methyl-6-nitrobenzoic acid is itself an effective coupling reagent, facilitating amide bond formation, often in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine N-oxide (DMAPO). nih.gov This highlights a direct application of the activated intermediates discussed in the previous section.

| Reagent Class | Example Reagent (Acronym) | Full Name | Byproducts |

|---|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| Uronium/Aminium | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |

| Phosphonium | BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

The removal of the carboxylic acid group via decarboxylation is a fundamental transformation in organic synthesis. learncbse.inbyjus.com For aromatic carboxylic acids, this reaction typically requires high temperatures or the presence of catalysts, as the C(sp²)-C(sp) bond is strong. The reaction is often facilitated by heating the sodium salt of the carboxylic acid with soda-lime. learncbse.in

The electronic nature of the substituents on the aromatic ring significantly influences the ease of decarboxylation. Electron-withdrawing groups, particularly at the ortho and para positions, can stabilize the carbanionic intermediate formed upon CO₂ loss, thereby lowering the activation energy for the reaction. In this compound, the powerful electron-withdrawing nitro group is ortho to the carboxylic acid, which would be expected to facilitate decarboxylation under appropriate conditions. Following decarboxylation, the resulting 1-bromo-2-methyl-3-nitrobenzene molecule could be subjected to further aromatic ring modifications, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leveraging the reactivity conferred by the bromo and nitro substituents.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be selectively transformed, providing a key entry point for introducing nitrogen-based functionality and for the synthesis of heterocyclic structures.

The reduction of the nitro group to a primary amine is one of the most important transformations of aromatic nitro compounds. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the molecule, changing the substituent from a strong electron-withdrawing, meta-directing group to a strong electron-donating, ortho,para-directing group. masterorganicchemistry.com For this compound, it is crucial to employ reduction methods that are chemoselective, leaving the carboxylic acid and the carbon-bromine bond intact.

Several reliable methods exist for this transformation:

Catalytic Hydrogenation: This is a common and clean method. Hydrogen gas (H₂) is used with a metal catalyst. While Palladium on carbon (Pd/C) is highly effective, it can sometimes lead to dehalogenation (hydrodebromination). commonorganicchemistry.com Raney Nickel is often a preferred catalyst in such cases as it is less prone to causing dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Reductions: The use of an easily oxidized metal in acidic media is a classic and robust method. Common systems include iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods are generally mild and tolerate a wide range of other functional groups, including halogens.

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of aromatic nitro groups. commonorganicchemistry.comwikipedia.org These reagents can be particularly useful for selectively reducing one nitro group in the presence of another. commonorganicchemistry.com

The successful reduction of this compound yields 6-Amino-3-bromo-2-methylbenzoic acid, a substituted anthranilic acid derivative. nih.gov

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Raney Nickel | Pressurized H₂ atmosphere, solvent (e.g., Ethanol) | Good for preserving aryl halides (Br, Cl). commonorganicchemistry.com |

| Fe / AcOH or HCl | Reflux in aqueous acid | Mild, cost-effective, and tolerates many functional groups. |

| Zn / AcOH | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Solvent (e.g., Ethanol) | Mild method that tolerates other reducible groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can offer selectivity in polynitrated compounds. commonorganicchemistry.com |

The product of the nitro group reduction, 6-Amino-3-bromo-2-methylbenzoic acid, is a valuable precursor for the synthesis of heterocyclic compounds. As a derivative of anthranilic acid (2-aminobenzoic acid), it contains amino and carboxylic acid groups in an ortho relationship, a motif perfectly suited for cyclization reactions to form fused ring systems.

For example, substituted 2-aminobenzoic acids are widely used to synthesize quinazolin-4-ones, a class of compounds with significant biological activity. This can be achieved by reacting the anthranilic acid derivative with reagents like formamide, orthoesters, or acid chlorides, which provide the remaining atoms needed to close the six-membered heterocyclic ring. The presence of the bromo and methyl substituents on the benzene (B151609) ring allows for the synthesis of specifically functionalized quinazolinone derivatives, which can be further modified using cross-coupling reactions at the bromine site.

Reactivity of the Bromo Substituent

The carbon-bromine bond in this compound is the primary site for reactions that aim to introduce new carbon-carbon or carbon-heteroatom bonds. The viability of these transformations is dictated by the electronic activation provided by the nitro and carboxylic acid groups and the steric hindrance imposed by the adjacent methyl and nitro substituents.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides bearing strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.govwikipedia.org In the case of this compound, the molecule is exceptionally well-activated for this type of transformation.

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the bromine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the ortho position and the carboxylic acid group at the para position effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. nih.govquora.comquora.com This strong stabilization lowers the activation energy of the initial nucleophilic attack.

In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. Despite the strong electronic activation, the reaction is subject to steric effects. The presence of the methyl group and the nitro group flanking the bromine atom can sterically hinder the approach of bulky nucleophiles, potentially reducing reaction rates compared to less crowded substrates. researchgate.netyoutube.com

A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of derivatives.

| Nucleophile (Nu:) | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-2-methyl-6-nitrobenzoic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-2-methyl-6-nitrobenzoic acid |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 3-Amino-2-methyl-6-nitrobenzoic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Methyl-6-nitro-3-(phenylthio)benzoic acid |

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Aryl bromides are common and effective substrates for many of these transformations, including the Suzuki, Negishi, and Heck reactions. nih.govwikipedia.org The application of these methods to this compound allows for the introduction of a wide array of alkyl, alkenyl, and aryl substituents.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including nitro and carboxylic acid moieties. researchgate.netrsc.org For this compound, coupling would typically involve a palladium(0) catalyst, a base such as sodium carbonate or potassium phosphate (B84403), and an appropriate boronic acid to form a biaryl or related structure. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. nih.gov This method is particularly effective for coupling with sterically hindered substrates and is tolerant of many functional groups. researchgate.netnih.gov The reaction of this compound with an organozinc reagent would provide a direct route to C(sp²)-C(sp³) or C(sp²)-C(sp²) bond formation.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene. nih.govwikipedia.org The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aryl halide. researchgate.net This would allow for the vinylation of the this compound core structure.

For all these cross-coupling reactions, the steric crowding around the bromine atom due to the ortho-methyl and ortho-nitro groups can influence the reaction efficiency. Often, the use of specialized catalysts with bulky phosphine ligands is necessary to facilitate the oxidative addition step and promote efficient coupling. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Class |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2-methyl-6-nitrobenzoic acid |

| Negishi | Alkylzinc Halide (R-ZnX) | PdCl₂(dppf) or NiCl₂(dppf) | 3-Alkyl-2-methyl-6-nitrobenzoic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Alkenyl-2-methyl-6-nitrobenzoic acid |

Overall Aromatic Ring Transformations and Substituent Effects

The reactivity of the aromatic ring in this compound is a composite of the individual effects of its four substituents. These effects can be categorized as inductive and resonance effects, which either donate or withdraw electron density from the ring, thereby activating or deactivating it towards specific types of reactions.

Nitro Group (-NO₂): This is a powerful deactivating group, withdrawing electron density through both the inductive and resonance effects. libretexts.orgresearchgate.net

Carboxylic Acid Group (-COOH): This group is deactivating and withdraws electron density primarily through an inductive effect. quora.comquora.com

Bromo Group (-Br): Halogens are deactivating due to a strong electron-withdrawing inductive effect, which outweighs a weaker electron-donating resonance effect. libretexts.orgmsu.edu

Methyl Group (-CH₃): As an alkyl group, it is weakly activating, donating electron density through an inductive effect. libretexts.orgmsu.edu

Collectively, the three strong electron-withdrawing groups (NO₂, COOH, Br) overwhelmingly dominate the single, weakly activating methyl group. As a result, the aromatic ring is highly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely difficult to achieve on this substrate. libretexts.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Role in SNAr at C3-Br |

| -Br | 3 | Electron-withdrawing | Electron-donating | Deactivating | Leaving Group |

| -CH₃ | 2 | Electron-donating | None | Activating | Steric Hindrance |

| -NO₂ | 6 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Activating (ortho) |

| -COOH | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Activating (para) |

Applications As a Strategic Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct studies on 3-Bromo-2-methyl-6-nitrobenzoic acid are not extensively documented, the utility of its structural analogs is well-established in the synthesis of complex molecules. For instance, the related compound 2-methyl-3-nitrobenzoic acid is a crucial intermediate in the synthesis of Lenalidomide, a complex immunomodulatory drug. google.com The synthesis involves the esterification of the carboxylic acid, followed by bromination of the methyl group, and subsequent reaction with a piperidine (B6355638) derivative to construct the core structure of the drug. google.com This highlights the potential of the 2-methyl-nitrobenzoic acid scaffold in building pharmaceutically active compounds.

Furthermore, the presence of a bromine atom and a carboxylic acid group in compounds like 3-bromo-2-methylbenzoic acid allows for the synthesis of isocoumarins. sigmaaldrich.com The reactivity of the functional groups in this compound suggests its potential as a precursor for a variety of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.

The general reactivity of the functional groups present in this compound is outlined in the table below, indicating its potential for elaboration into more complex structures.

| Functional Group | Potential Reactions | Resulting Structure |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Bromine | Suzuki Coupling, Buchwald-Hartwig Amination | Biaryl compounds, Arylamines |

| Nitro Group | Reduction | Aniline derivatives |

| Methyl Group | Oxidation, Halogenation | Benzoic acid derivatives, Benzyl (B1604629) halides |

Role in the Design and Development of Specialized Chemicals

Substituted benzoic acids are fundamental in the development of a wide array of specialized chemicals, including pharmaceuticals and agrochemicals. The structural motif of 3-bomo-2-methyl-6-nitrobenzoic acid, with its distinct electronic and steric properties, can be strategically employed to synthesize target molecules with specific biological activities.

For example, the related compound 3-methyl-2-nitrobenzoic acid is described as an important intermediate for organic synthesis and pharmaceuticals, as well as a primary raw material for pesticides and insecticides. dakenchem.com This suggests that the unique substitution pattern is valuable for creating bioactive molecules. Another related compound, 2-bromo-3-nitrobenzoic acid, has been investigated for its potential as an antibacterial agent, inhibiting the growth of Staphylococcus by impeding DNA and protein synthesis. biosynth.com

The synthesis of quinazolinone derivatives, which are known to possess a wide range of pharmacological activities, has been accomplished using substituted bromo-benzoic acids. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one, derived from 2-(acetylamino)-5-bromobenzoic acid, serves as a precursor for 3-(4-aminophenyl)-6-bromo-2-methyl quinazolin-4-one. jocpr.com The structural elements of this compound make it a plausible candidate for the synthesis of novel quinazolinone-based structures.

The following table presents examples of biologically active compounds synthesized from structurally related benzoic acids.

| Starting Material | Synthesized Compound Class | Potential Application | Reference |

| 2-Methyl-3-nitrobenzoic acid | Lenalidomide precursor | Pharmaceutical (Immunomodulator) | google.com |

| 3-Bromo-2-methylbenzoic acid | α-2 adrenoceptor agonists, HIV-1 entry inhibitors | Pharmaceutical | hsppharma.com |

| 2-Bromo-3-nitrobenzoic acid | Not specified | Antibacterial | biosynth.com |

| 2-(Acetylamino)-5-bromobenzoic acid | Quinazolinones | Pharmaceutical | jocpr.com |

Contributions to Advanced Materials Science

While specific research on the application of this compound in materials science is limited, the broader class of substituted aromatic compounds is integral to the development of functional materials. The presence of a nitro group, a bromine atom, and a carboxylic acid offers multiple avenues for polymerization and incorporation into larger material scaffolds. For instance, the carboxylic acid can be used for ester or amide-based polymer synthesis, while the bromo- and nitro- groups can be chemically modified to tune the electronic and physical properties of the resulting material.

The related compound 2-bromo-3-methyl-6-nitrobenzoic acid is listed as a material science building block, specifically for organic and electronic materials, suggesting its utility in this field. bldpharm.com Aromatic carboxylic acids are known to be used in the synthesis of metal-organic frameworks (MOFs) and other porous materials. The specific substitution pattern of this compound could lead to materials with unique properties for applications in gas storage, catalysis, or sensing.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "3-Bromo-2-methyl-6-nitrobenzoic acid". Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the protons offer a detailed map of the molecule. The aromatic region would be of particular interest. For a closely related compound, 2-methyl-6-nitrobenzoic acid, the aromatic protons appear in the range of δ 7.6-8.0 ppm. chemicalbook.com For "this compound," two doublets would be expected for the aromatic protons, corresponding to the hydrogens at the C4 and C5 positions. The presence of the electron-withdrawing nitro and bromo groups, along with the methyl group, would influence their precise chemical shifts. The methyl protons would likely appear as a singlet in the upfield region, typically around δ 2.4-2.5 ppm, similar to what is observed for 2-methyl-6-nitrobenzoic acid. chemicalbook.com The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid would be expected to resonate at the most downfield position, typically in the range of 165-175 ppm. rsc.orgchemicalbook.com The aromatic carbons would show a spread of signals, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C6) and the carbon bearing the bromine atom (C3) would be significantly affected. The carbon attached to the methyl group (C2) and the remaining aromatic carbons (C1, C4, C5) would also have distinct chemical shifts. For comparison, in 4-phenyl-2-nitrobenzoic acid, the aromatic carbons appear between δ 125-140 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | 165 - 175 |

| CH₃ | ~2.4 - 2.5 (singlet) | ~20 |

| Ar-H4 | ~7.7 - 8.0 (doublet) | ~125 - 135 |

| Ar-H5 | ~7.5 - 7.8 (doublet) | ~120 - 130 |

| Ar-C1 | - | ~130 - 140 |

| Ar-C2 | - | ~135 - 145 |

| Ar-C3 | - | ~115 - 125 |

| Ar-C6 | - | ~145 - 155 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of "this compound". Electron Ionization (EI) and Electrospray Ionization (ESI) are common MS techniques used for such analyses.

In an EI mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound (260.04 g/mol for C₈H₆BrNO₄). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. uni.lu

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitrobenzoic acids involve the loss of small molecules. For instance, the loss of the nitro group (NO₂) and the hydroxyl group (OH) from the carboxylic acid are frequently observed. The fragmentation of p-nitrobenzoic acid shows a base peak corresponding to the loss of the nitro group. spectrabase.comnist.gov For "this compound," characteristic fragments would likely include the loss of Br, NO₂, COOH, and CH₃ groups. Predicted mass spectrometry data for the related compound 3-bromo-2-methyl-6-nitrobenzaldehyde (B6265983) suggests prominent adducts with H⁺, Na⁺, and K⁺ in ESI-MS. spectrabase.com

Interactive Data Table: Predicted Key Mass Fragments of this compound (EI-MS)

| m/z | Proposed Fragment | Notes |

| 260/262 | [C₈H₆BrNO₄]⁺ | Molecular ion peak with bromine isotope pattern |

| 243/245 | [C₈H₅BrNO₃]⁺ | Loss of OH |

| 214/216 | [C₈H₆BrO₂]⁺ | Loss of NO₂ |

| 181 | [C₈H₆NO₄]⁺ | Loss of Br |

| 166 | [C₇H₃NO₄]⁺ | Loss of Br and CH₃ |

| 135 | [C₇H₄Br]⁺ | Loss of COOH and NO₂ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of "this compound" in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While the specific crystal structure of "this compound" is not publicly available, data from related compounds can provide insights into its likely solid-state behavior. For example, the crystal structure of 4-bromo-3-nitrobenzoic acid reveals details about intermolecular interactions. biosynth.com In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net In the case of "this compound," such dimers are highly probable.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature | Reference/Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids |

| Space Group | P2₁/c or similar | researchgate.netsielc.com |

| Key Intermolecular Interactions | Carboxylic acid dimers (O-H···O) | researchgate.net |

| C-H···O interactions | sielc.com | |

| π-π stacking | researchgate.net | |

| Halogen bonding (Br···O) | Possible due to bromo and nitro groups |

Chromatographic Methodologies (HPLC, GC-MS, LC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like benzoic acid derivatives. A reverse-phase HPLC method, likely using a C18 column, would be suitable. sigmaaldrich.cn The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or formic acid for MS compatibility). sigmaaldrich.cn The retention time of the compound would be a key parameter for its identification and quantification. HPLC is also invaluable for monitoring reaction progress, for example, in the synthesis of related compounds like 3-nitro-2-methylbenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the carboxylic acid group to a more volatile ester, to enhance its thermal stability and chromatographic performance. rsc.org The GC separates the components of a mixture, and the MS provides their mass spectra for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This technique is particularly useful for the analysis of "this compound" in complex matrices and for the detection of trace impurities. An LC-MS method for a related compound involved a C18 column with a gradient elution of methanol (B129727) and water containing a buffer.

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Substituted Benzoic Acids

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | Reverse Phase (e.g., C18) | Acetonitrile/Water with buffer | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (EI) | Analysis after derivatization |

| LC-MS | Reverse Phase (e.g., C18) | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) | Trace analysis, impurity profiling |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies reporting quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and reactivity of 3-Bromo-2-methyl-6-nitrobenzoic acid have been identified. Such studies would be invaluable for understanding its chemical behavior.

Future research could focus on:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP to identify electron-rich and electron-poor regions, which would indicate likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

A hypothetical data table for such future research could look like this:

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Molecular Dynamics Simulations for Conformational Analysis

Areas for future investigation using MD simulations include:

Torsional Angle Analysis: Studying the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the nitro group to identify the most stable conformers.

Solvent Effects: Simulating the molecule in various solvents to understand how the solvent environment influences its conformation and dynamics.

Radial Distribution Functions: To analyze the interaction of specific atoms in the molecule with solvent molecules.

Table 2: Hypothetical Torsional Angles for Dominant Conformers of this compound

| Torsional Angle | Conformer 1 (degrees) | Conformer 2 (degrees) |

|---|---|---|

| C(ring)-C(carboxyl)-O-H | Value | Value |

| C(ring)-N(nitro)-O1 | Value | Value |

Elucidation of Reaction Mechanisms via Transition State Theory

Specific computational studies on the reaction mechanisms involving this compound using transition state theory are not present in the current body of scientific literature. Such research is crucial for understanding the kinetics and thermodynamics of reactions where this molecule acts as a reactant.

Potential research directions could involve:

Synthesis Pathway Analysis: Computationally modeling the synthesis of this compound to identify transition states and intermediates, thereby elucidating the reaction mechanism and optimizing reaction conditions.

Reactivity Studies: Investigating the mechanisms of reactions where the bromine, nitro, or carboxylic acid groups participate, such as nucleophilic substitution or reduction reactions. This would involve locating the transition state structures and calculating the activation energies.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Reactant to Transition State 1 | Value |

| Intermediate to Transition State 2 | Value |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for this compound likely exists in the context of its synthesis and use, there are no published computational studies that predict its spectroscopic parameters (e.g., NMR, IR, Raman) and validate them against experimental findings. This type of research is essential for confirming the molecular structure and for the interpretation of experimental spectra.

Future computational work could entail:

NMR Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the ¹H and ¹³C NMR chemical shifts.

Vibrational Frequency Calculation: Computing the infrared (IR) and Raman spectra to identify the characteristic vibrational modes of the functional groups. A comparison with experimental spectra would help in assigning the observed bands.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Carboxylic Acid H) (ppm) | Value | Value |

| ¹³C NMR (Carboxylic Carbon) (ppm) | Value | Value |

| IR (C=O stretch) (cm⁻¹) | Value | Value |

Supramolecular Chemistry and Crystal Engineering of 3 Bromo 2 Methyl 6 Nitrobenzoic Acid Systems

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The molecular structure of 3-Bromo-2-methyl-6-nitrobenzoic acid suggests the potential for a variety of non-covalent interactions that are crucial in directing its self-assembly and crystal packing. Analysis of these interactions would be fundamental to understanding its supramolecular behavior.

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. It can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This typically leads to the formation of robust dimeric synthons, a common feature in the crystal structures of carboxylic acids. The presence of the nitro group provides additional hydrogen bond acceptors, potentially leading to more complex hydrogen-bonding networks.

π-Stacking: The aromatic ring of the molecule can participate in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, can be a significant driving force in the self-assembly process. The electron-withdrawing nitro group and the bromine atom would influence the quadrupole moment of the aromatic ring, which in turn would affect the geometry and strength of the π-stacking interactions, favoring arrangements such as parallel-displaced or T-shaped geometries.

A comprehensive analysis would involve single-crystal X-ray diffraction to determine the precise geometry of the intermolecular interactions. Computational chemistry could also be employed to calculate the energies of these different non-covalent interactions to understand their relative contributions to the stability of the crystal lattice.

Design and Self-Assembly of Ordered Supramolecular Architectures

The design and construction of ordered supramolecular architectures rely on the predictable and directional nature of non-covalent interactions. For this compound, the interplay of hydrogen bonding, halogen bonding, and π-stacking would be key to forming higher-order structures.

By understanding the preferred synthons—reliable and recurring patterns of intermolecular interactions—formed by the functional groups, it would be possible to predict and potentially control the self-assembly process. For instance, the carboxylic acid dimer is a highly predictable synthon. The challenge and opportunity lie in understanding how the other functional groups (bromo, methyl, and nitro) direct the assembly of these dimers into one-, two-, or three-dimensional networks. The steric hindrance from the methyl group and the electronic effects of the nitro and bromo substituents would play a critical role in determining the final architecture.

Polymorphism and Co-Crystallization Phenomena

Polymorphism: The ability of a compound to crystallize in more than one crystal structure is known as polymorphism. Different polymorphs of a substance can exhibit distinct physical properties. Given the array of functional groups on this compound and their potential for various competing non-covalent interactions, the existence of polymorphs would be a strong possibility. Different crystallization conditions (e.g., solvent, temperature, and evaporation rate) could favor the formation of different polymorphs by influencing the kinetic and thermodynamic pathways of crystallization.

Co-crystallization: Co-crystallization involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This technique is a powerful tool in crystal engineering to modify the physicochemical properties of a solid. This compound, with its hydrogen bonding and halogen bonding capabilities, would be a promising candidate for forming co-crystals with other molecules (co-formers) that possess complementary functional groups. For example, co-formers with strong hydrogen bond acceptors could interact with the carboxylic acid group, while halogen bond acceptors could interact with the bromine atom.

A systematic co-crystal screen with a library of potential co-formers would be a standard approach to explore this phenomenon. The resulting co-crystals would be characterized by techniques such as X-ray diffraction and thermal analysis to determine their structure and properties.

Exploration of Host-Guest Interactions and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.

Catalysis and Novel Reaction Methodologies for 3 Bromo 2 Methyl 6 Nitrobenzoic Acid Derivatives

Development of Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, represents a significant area of green chemistry. While literature specifically detailing organocatalytic transformations of 3-bromo-2-methyl-6-nitrobenzoic acid is not extensive, the principles can be applied to its derivatives. For instance, organocatalysts like L-proline have been effectively used in microwave-irradiated reactions to synthesize pyrrole (B145914) scaffolds from related starting materials. nih.gov Such methodologies, often proceeding through enamine or iminium intermediates, could potentially be adapted for derivatives of this compound to create complex heterocyclic systems under metal-free conditions. The development of such transformations remains an area of interest for creating chiral molecules and expanding the synthetic utility of this compound scaffold.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods are emerging as powerful, sustainable alternatives in organic synthesis, often allowing for reactions to occur under mild conditions without the need for stoichiometric reagents. Photoredox catalysis, for example, uses light to initiate single-electron transfer processes, enabling a wide range of transformations.

While specific studies focusing on the photochemical and electrochemical manipulation of this compound are not widely documented in the provided literature, these techniques hold significant potential. For related aromatic systems, photochemical methods can be used for C-H functionalization, cyclizations, and the generation of radical intermediates that can participate in coupling reactions. Similarly, electrosynthesis could provide a reagent-free method for the reduction of the nitro group or for mediating coupling reactions by controlling the electrode potential. The application of these advanced methodologies to this compound derivatives represents a promising avenue for future research.

Microwave and Ultrasonic Irradiation in Accelerated Synthesis

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has become a valuable strategy for accelerating organic reactions. nih.gov These techniques often lead to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govajrconline.org

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by direct dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and heat rapidly and uniformly. nih.gov This method has been extensively applied to the synthesis of nitrogen-containing heterocycles. nih.govnih.gov For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles was achieved in 58–96% yield in just minutes under microwave irradiation at 130 °C, a significant improvement over conventional methods. rsc.org Similarly, copper-catalyzed syntheses of α-arylpyrroles have shown a 25% increase in yield with only one-fifth of the reaction time when using microwave heating compared to traditional oil baths. nih.gov

Ultrasonic Irradiation: Synthesis under ultrasonic irradiation relies on the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. nih.gov Ultrasound has been successfully used to promote catalyst-free synthesis of complex heterocyclic systems in aqueous media. nih.gov A comparative study on the synthesis of certain thiazolo-diazaphosphole carboxylates showed that the ultrasonic method required only 30-90 minutes at 50°C, whereas the conventional heating method required 8 hours of reflux at 60°C to achieve a lower yield. nih.gov

Table 2: Comparison of Conventional vs. Accelerated Synthesis Methods

| Reaction | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Thiazolo-diazaphosphole derivatives | Conventional Heating | Reflux, 60 °C | 8 hours | Lower Yield (not specified) | nih.gov |

| Ultrasonic Irradiation | Ultrasound, 50 °C | 30-90 minutes | High Yield | ||

| Synthesis of α-Arylpyrroles | Conventional Heating | Oil bath, 100 °C | 10 hours | 62% | nih.gov |

| Microwave Irradiation | MW, 120 °C | 2 hours | 87% | ||

| Synthesis of Benzimidazoles | Conventional Heating | Reflux | ~30 minutes | Not specified | ajrconline.org |

| Microwave Irradiation | MW, 225 watts | 10 minutes | Higher Yield (not specified) |

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Continuous Flow Synthesis and Process Intensification

The transition from traditional batch processing to continuous flow synthesis represents a major advancement in chemical manufacturing, offering improved safety, efficiency, and control. unito.itvapourtec.com For a compound like 3-Bromo-2-methyl-6-nitrobenzoic acid, which likely involves nitration—a notoriously hazardous reaction—this shift is particularly compelling.

Key Research Areas:

Enhanced Safety Protocols: Nitration reactions are often highly exothermic and can lead to runaway reactions in large batch reactors. ccdcindia.com Continuous flow systems, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior heat management, thus mitigating these risks. vapourtec.com Future research could focus on developing dedicated microreactor systems for the safe and efficient nitration of 2-bromo-3-methylbenzoic acid or a related precursor.

Process Optimization and Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. nih.govyoutube.com This allows for the fine-tuning of the synthesis of this compound to maximize yield and minimize the formation of unwanted regioisomers or byproducts.

Scalability and On-Demand Production: A significant advantage of continuous flow is the ability to "scale out" production by running multiple reactors in parallel, rather than "scaling up" hazardous batch processes. nih.gov This facilitates a more flexible, on-demand manufacturing paradigm for this compound and its derivatives.

The development of novel apparatuses and techniques in continuous flow is expected to lead to dramatic improvements in manufacturing, substantially decreasing equipment size and energy consumption. aiche.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk of thermal runaway | Enhanced heat transfer, intrinsically safer |

| Efficiency | Lower space-time yield | Higher space-time yield |

| Control | Difficult to control hotspots | Precise control over parameters |

| Scalability | "Scaling-up" can be hazardous | "Scaling-out" is more manageable |

Exploration in Bio-inspired Chemical Synthesis

Nature offers a vast blueprint for the synthesis of complex molecules under mild conditions. Bio-inspired synthesis, which often utilizes enzymatic or biomimetic catalysts, is a growing field that aligns with the principles of green chemistry. mdpi.comijarsct.co.in

Potential Research Directions:

Enzymatic Halogenation and Nitration: While currently theoretical for this specific substrate, future research could explore the possibility of using engineered enzymes for the regioselective bromination and nitration of a benzoic acid precursor. Biocatalysis uses natural molecules like enzymes to accelerate chemical reactions in greener media such as water. mdpi.com

Biomimetic Catalysis: The development of synthetic catalysts that mimic the active sites of enzymes could offer pathways to synthesize this compound with high selectivity and under environmentally benign conditions.

Metabolic Engineering: In a more ambitious, long-term vision, microorganisms could potentially be engineered to produce substituted benzoic acids through tailored metabolic pathways, drawing inspiration from the natural biosynthesis of plant benzoic acids. nih.gov

Advanced In Situ Spectroscopic Studies for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced in situ spectroscopic techniques provide a real-time window into chemical transformations as they occur. mt.com

Applicable Spectroscopic Methods:

In Situ FTIR and Raman Spectroscopy: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. youtube.com They can track the consumption of reactants and the formation of products and intermediates by identifying their unique vibrational fingerprints. labmanager.com For the synthesis of this compound, these techniques could be employed to precisely determine the optimal reaction endpoint, thus preventing over-reaction and the formation of impurities.

Reaction Kinetics and Mechanism Elucidation: By providing continuous data on species concentration, in situ spectroscopy enables the detailed study of reaction kinetics. This information is invaluable for understanding the reaction mechanism and for building predictive models for process control and optimization. mt.com

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In Situ FTIR | Functional group analysis, concentration profiles | Monitoring the conversion of the carboxylic acid and the appearance of the nitro group. |

| In Situ Raman | Molecular fingerprint, crystal lattice information | Tracking changes in the aromatic substitution pattern and identifying intermediates. nih.gov |

Development of Sustainable and Atom-Economical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste and environmental impact. instituteofsustainabilitystudies.comnih.gov The synthesis of this compound provides a platform for implementing these principles.

Strategies for Greener Synthesis:

Atom Economy: The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Future research should focus on developing synthetic pathways that avoid the use of stoichiometric reagents in favor of catalytic alternatives. For instance, using catalytic systems for nitration instead of traditional mixed acids (sulfuric and nitric acid) can significantly improve atom economy. nih.govspringernature.com

Use of Greener Reagents and Solvents: Traditional nitration methods generate significant acidic waste. springernature.com Research into solid acid catalysts or milder, recyclable nitrating agents could drastically reduce the environmental footprint of the synthesis. rsc.org Furthermore, the replacement of hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids is a key area for development. mdpi.com

By embracing these future research trajectories, the scientific community can transform this compound from a simple chemical entity into a model system for the development of safer, more efficient, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Bromo-2-methyl-6-nitrobenzoic acid with high purity?

- Methodology :

- Step 1 : Start with 2-methylbenzoic acid. Introduce bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or NBS under controlled conditions).

- Step 2 : Nitrate the intermediate at the 6-position using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) to confirm purity >98.0%, as demonstrated for structurally related bromo-nitrobenzoic acids .

- Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts like di-substituted derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be observed?

- Techniques :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts. For example, the nitro group deshields adjacent protons, while bromine affects spin-spin splitting .

- IR Spectroscopy : Look for asymmetric NO₂ stretching (~1530 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹), as seen in analogous nitrobenzoic acids .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 260.04 (calculated molecular weight) and fragmentation patterns consistent with Br and NO₂ loss .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals like B3LYP, which incorporate exact exchange and gradient corrections for accurate thermochemical predictions .

- Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for electronic property calculations.

- Key Outputs :

- HOMO-LUMO gaps to assess reactivity.

- Electrostatic potential maps to identify electrophilic/nucleophilic sites.

- Validation : Compare computed vibrational frequencies (e.g., NO₂ stretches) with experimental IR data to refine parameters .

Q. What methodologies resolve discrepancies between experimental and computational structural data for this compound?

- Integrated Approach :

- X-Ray Crystallography : Determine bond lengths/angles using SHELX for refinement and ORTEP-III for visualization .

- DFT Cross-Validation : Compare experimental crystallographic data (e.g., C-Br bond length) with DFT-optimized geometries. Discrepancies >0.05 Å suggest the need for solvent effect corrections or dispersion interactions in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.